molecular formula C9H8FN3 B1523220 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094563-94-6

5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B1523220
CAS No.: 1094563-94-6
M. Wt: 177.18 g/mol
InChI Key: MEUCZOIYDBZYFS-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole: is a heterocyclic compound that contains a triazole ring substituted with a fluorophenyl group and a methyl group

Mechanism of Action

Target of Action

The compound 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole, also known as 3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole or CS-0238055 or 3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole, is a novel, orally administered drug that targets nonsense mutations . It binds with high affinity to multiple receptors, which makes it helpful in developing new useful derivatives .

Mode of Action

The compound enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains . Use of this compound allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .

Biochemical Pathways

The compound affects various biochemical pathways. Indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

Similar compounds have shown good bioavailability and cell permeability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The result of the compound’s action is the restoration of the production of a full-length, functional protein from mRNA containing premature stop codons . This can potentially correct the protein deficiency caused by nonsense mutations in genetic material, thereby mitigating the symptoms of diseases caused by such mutations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with methyl isocyanate under acidic conditions to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-4H-1,2,4-triazole
  • 3-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole
  • 3-(2-iodophenyl)-5-methyl-4H-1,2,4-triazole

Comparison: Compared to its analogs with different halogen substitutions, 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCZOIYDBZYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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